mTOR inhibitor-1 -

mTOR inhibitor-1

Catalog Number: EVT-1481387
CAS Number:
Molecular Formula: C16H15BrN2O3
Molecular Weight: 363.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Torin1 was developed through a combination of high-throughput screening and structure-guided drug design methodologies. The initial discovery involved screening a library of ATP-competitive inhibitors, leading to the identification of quinoline-derived compounds that exhibited selective inhibition of mTOR compared to other kinases . The compound's efficacy has been validated in multiple preclinical studies, demonstrating its potential as a therapeutic agent.

Classification

mTOR inhibitor-1 falls under the category of small molecule inhibitors. It is classified as an ATP-competitive inhibitor, which means it competes with ATP for binding to the active site of the mTOR kinase. This classification is vital for its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of mTOR inhibitor-1 involves several key steps that optimize potency and selectivity. The initial synthetic route utilized a medium-throughput screening strategy to identify lead compounds from a focused library. Subsequent optimization included modifications to enhance selectivity for mTOR over other phosphoinositide 3-kinase-related kinases (PIKKs) .

Technical Details

The synthetic process typically involves:

  1. Initial Screening: Using biochemical assays to evaluate compound activity against mTOR.
  2. Structure-Activity Relationship Studies: Analyzing modifications to the chemical structure that affect biological activity.
  3. Final Synthesis: Employing techniques such as chromatography and crystallization to purify the final product.
Molecular Structure Analysis

Structure

The molecular structure of mTOR inhibitor-1 is characterized by its quinoline backbone, which is crucial for its binding affinity to the mTOR active site. The specific arrangement of functional groups on this backbone enhances its interaction with the enzyme .

Data

Key structural data includes:

  • Molecular Formula: C20H22N4O3
  • Molecular Weight: 366.42 g/mol
  • Key Functional Groups: Quinoline ring system, amine groups, and carbonyl functionalities that facilitate hydrogen bonding and hydrophobic interactions with the target protein.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving mTOR inhibitor-1 is its competitive inhibition of the mTOR kinase activity. This reaction can be represented as:

mTOR+ATPmTOR inhibitor+ADP\text{mTOR}+\text{ATP}\rightleftharpoons \text{mTOR inhibitor}+\text{ADP}

Technical Details

In vitro assays typically measure the compound's inhibitory effects by assessing phosphorylation levels of downstream targets like S6K1 and 4E-BP1 in cell lysates treated with varying concentrations of Torin1 . The effectiveness is quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

Mechanism of Action

Process

mTOR inhibitor-1 exerts its effects primarily by binding to the ATP-binding site of mTOR, thereby preventing ATP from interacting with the kinase. This inhibition disrupts downstream signaling pathways involved in protein synthesis, cell growth, and metabolism .

Data

Research has shown that Torin1 effectively inhibits both mTORC1 and mTORC2 complexes, leading to reduced phosphorylation of key substrates such as S6K1 and AKT . The specificity for mTOR over other kinases is attributed to unique binding interactions within the active site, including hydrogen bonding and hydrophobic interactions with specific amino acid residues.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature variations.
  • pKa Value: Relevant for understanding ionization states at physiological pH.

Relevant analyses include spectroscopic techniques (NMR, IR) used to confirm structural integrity post-synthesis.

Applications

Scientific Uses

mTOR inhibitor-1 is primarily utilized in cancer research due to its ability to modulate key signaling pathways involved in tumor growth and survival. Its applications include:

  • Cancer Therapeutics: Investigated in various preclinical models for efficacy against solid tumors.
  • Cell Biology Studies: Used to dissect mTOR signaling pathways and their roles in cellular metabolism and growth.
  • Drug Development: Serves as a lead compound for developing new inhibitors with improved selectivity and potency against mTOR-related diseases.
Introduction to mTOR Signaling and Therapeutic Targeting

The mechanistic target of rapamycin (mTOR) represents a central signaling hub that integrates environmental cues—nutrients, growth factors, energy status, and stress—to orchestrate cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway underlies diverse pathologies, positioning mTOR inhibitors as pivotal therapeutic tools. Among these, mTOR inhibitor-1 (CAS 468747-17-3) exemplifies a targeted chemical probe designed to dissect mTOR's complex biology with high specificity. Unlike natural rapalogs, this synthetic compound directly inhibits mTOR kinase activity, offering a refined approach to modulate pathological signaling cascades [1] [5].

Historical Discovery and Evolution of mTOR Biology

The mTOR pathway’s elucidation began with a serendipitous discovery on Easter Island (Rapa Nui) in 1972. Screening of soil samples revealed Streptomyces hygroscopicus, a bacterium producing rapamycin—a macrolide with potent antifungal properties. Subsequent studies uncovered rapamycin’s immunosuppressive and antiproliferative effects, yet its mechanistic target remained unknown until the 1990s [10].

Key milestones include:

  • 1991: Identification of TOR1 and TOR2 genes in yeast, revealing rapamycin’s cellular targets [10].
  • 1994: Cloning of mammalian TOR (mTOR) by three independent groups, establishing it as a 289-kDa serine/threonine kinase and a member of the PI3K-related kinase (PIKK) family [7] [10].
  • 2000s: Recognition of mTOR’s integration into two multiprotein complexes (mTORC1/2) with distinct regulators and substrates [5] [10].

This trajectory transformed mTOR from a curiosity into a therapeutic bullseye, driving the development of inhibitors like mTOR inhibitor-1 for precision intervention [10].

Structural and Functional Overview of mTOR Complexes (mTORC1/mTORC2)

mTOR nucleates two evolutionarily conserved complexes:

Core Architecture:

  • mTORC1: Comprises mTOR, Raptor (regulatory-associated protein), mLST8, PRAS40, and Deptor. It localizes to lysosomes and responds acutely to nutrients and growth factors [3] [5].
  • mTORC2: Contains mTOR, Rictor (rapamycin-insensitive companion), mSin1, Protor, mLST8, and Deptor. It primarily resides at the plasma membrane and endoplasmic reticulum, responding to growth factors [3] [7].

Table 1: Structural Components of mTOR Complexes

ComplexCore SubunitsRegulatory SubunitsSensitivity to Rapamycin
mTORC1mTOR, mLST8Raptor, PRAS40, DeptorAcute inhibition
mTORC2mTOR, mLST8Rictor, mSin1, ProtorInsensitive (chronic inhibition only)

Source: [3] [5]

Domain Organization:Cryo-electron microscopy reveals mTOR’s domain topology:

  • N-terminal HEAT repeats: Scaffold for protein interactions (e.g., Raptor/Rictor binding) [3] [7].
  • FAT domain: Structural stabilization.
  • FRB domain: Binds FKBP12-rapamycin (allosteric inhibition site).
  • Kinase domain: Catalytic core with conserved serine/threonine specificity [7].
  • FATC domain: Regulates kinase activity via conformational changes [7].

mTOR inhibitor-1 (C₁₆H₁₅BrN₂O₃; MW 363.21 g/mol) docks at the ATP-binding cleft within the kinase domain, competitively blocking substrate phosphorylation. Its bromophenyl scaffold enables selective kinase inhibition, distinguishing it from rapamycin’s allosteric mechanism [1] [7].

Table 2: Chemical Properties of mTOR Inhibitor-1

PropertyValue
CAS Number468747-17-3
Molecular FormulaC₁₆H₁₅BrN₂O₃
Molecular Weight363.21 g/mol
Purity (HPLC)99.56%
SolubilityDMSO: 73 mg/mL; Water: Insoluble

Source: [1]

Role of mTOR Signaling in Cellular Homeostasis: Growth, Metabolism, and Autophagy

mTORC1 and mTORC2 coordinate pivotal cellular processes:

Anabolic Functions:

  • Protein synthesis: mTORC1 phosphorylates 4E-BP1 and S6K1, activating ribosomal biogenesis and cap-dependent translation [2] [5].
  • Lipogenesis: mTORC1 promotes SREBP1 and PPARγ activity, driving fatty acid and cholesterol synthesis [2] [6].
  • Nucleotide synthesis: Augments purine/pyrimidine pools via ATF4 regulation [6].

Catabolic Regulation:

  • Autophagy suppression: mTORC1 phosphorylates ULK1 and ATG13, preventing autophagosome formation. mTOR inhibitor-1 reverses this blockade, inducing autophagy even under nutrient-replete conditions [1] [2].

Metabolic Sensing:

  • Amino acids activate mTORC1 via Rag GTPases, promoting lysosomal localization.
  • Growth factors (e.g., insulin) activate mTORC2 to phosphorylate Akt Ser473, enhancing glucose uptake and survival signaling [5] [6].

mTOR inhibitor-1 directly suppresses these pathways, validated by its ability to arrest cell proliferation and trigger autophagic flux in cancer models [1].

Dysregulation of mTOR in Pathological States: Cancer, Neurodegeneration, and Metabolic Disorders

Hyperactivation or loss of mTOR control fuels diverse diseases:

Cancer:

  • Genomic alterations (e.g., PI3K mutations, PTEN loss, TSC1/2 inactivation) constitutively activate mTOR, driving unchecked proliferation. Tumors exploit mTOR to enhance glycolysis (Warburg effect), angiogenesis (via HIF-1α), and metastasis [4] [6].
  • mTOR inhibitor-1 suppresses tumor growth by blocking S6K1/4E-BP1 phosphorylation and cyclin D1 expression [1].

Neurodegeneration:

  • In Alzheimer’s disease, mTOR hyperactivity impairs autophagic clearance of β-amyloid and tau aggregates. Parkinson’s models show mTOR-mediated inhibition of mitophagy, accelerating neuronal death [8].
  • mTOR inhibitor-1 restores autophagy, reducing proteinopathy burden in preclinical studies [8].

Metabolic Disorders:

  • Type 2 diabetes: mTORC1 overactivity desensitizes insulin signaling via IRS-1 degradation, promoting hyperglycemia. Hepatic mTORC1 dysregulation exacerbates ketogenesis and NAFLD [4] [8].
  • Obesity: Adipocyte-specific mTORC1 activation elevates lipogenesis via SREBP1, driving lipid accumulation [4].

Table 3: mTOR Dysregulation in Human Diseases

Disease CategoryMolecular MechanismsConsequences
CancerPI3K/Akt mutations; PTEN loss; TSC1/2 inactivationUncontrolled proliferation; angiogenesis
NeurodegenerationImpaired autophagy; protein aggregationNeuronal death; cognitive decline
Metabolic DisordersIRS-1 degradation; SREBP1 hyperactivationInsulin resistance; hepatic steatosis

Source: [4] [6] [8]

Properties

Product Name

mTOR inhibitor-1

IUPAC Name

3-bromo-N-[1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

InChI

InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)

InChI Key

NKMSVTGHOVMMHV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br

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